molecular formula C14H20N2O3 B12720781 Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide CAS No. 96804-39-6

Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide

Cat. No.: B12720781
CAS No.: 96804-39-6
M. Wt: 264.32 g/mol
InChI Key: FIUCJEWRNOTKEN-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 3-methoxy-3-oxopropanoic acid. This intermediate can be synthesized through the esterification of methoxyacetic acid with an appropriate alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring or the hydrazide group.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazide group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-oxopropanoic acid: Shares the methoxy and oxo groups but lacks the benzene ring and hydrazide group.

    2-(3-methoxy-3-oxopropyl)benzoic acid: Similar structure but with a different functional group arrangement.

    4-(3-methoxy-3-oxopropyl)benzoic acid: Another structurally related compound with variations in the position of functional groups.

Uniqueness

Benzeneacetic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

96804-39-6

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

methyl 3-[dimethylamino-(2-phenylacetyl)amino]propanoate

InChI

InChI=1S/C14H20N2O3/c1-15(2)16(10-9-14(18)19-3)13(17)11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3

InChI Key

FIUCJEWRNOTKEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)N(CCC(=O)OC)C(=O)CC1=CC=CC=C1

Origin of Product

United States

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